molecular formula C15H13FN2O3 B5778525 2-fluoro-N'-(3-methoxybenzoyl)benzohydrazide

2-fluoro-N'-(3-methoxybenzoyl)benzohydrazide

Cat. No.: B5778525
M. Wt: 288.27 g/mol
InChI Key: XDRCORQIIJIUOG-UHFFFAOYSA-N
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Description

2-fluoro-N’-(3-methoxybenzoyl)benzohydrazide is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a fluoro group, a methoxybenzoyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-fluoro-N’-(3-methoxybenzoyl)benzohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with 3-methoxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

2-fluoro-N’-(3-methoxybenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluoro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-fluoro-N’-(3-methoxybenzoyl)benzohydrazide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties, through in vitro and in vivo studies.

    Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals, targeting specific diseases or conditions.

    Industry: It can be utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N’-(3-methoxybenzoyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

2-fluoro-N’-(3-methoxybenzoyl)benzohydrazide can be compared with other similar compounds, such as:

    2-fluoro-N’-(2-methoxybenzoyl)benzohydrazide: This compound has a similar structure but with the methoxy group positioned differently, which may result in different chemical and biological properties.

    2-fluoro-N’-(4-methoxybenzoyl)benzohydrazide: Another structural isomer with the methoxy group in the para position, potentially leading to variations in reactivity and applications.

The uniqueness of 2-fluoro-N’-(3-methoxybenzoyl)benzohydrazide lies in its specific substitution pattern, which can influence its chemical behavior and suitability for particular research applications.

Properties

IUPAC Name

2-fluoro-N'-(3-methoxybenzoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-11-6-4-5-10(9-11)14(19)17-18-15(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRCORQIIJIUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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